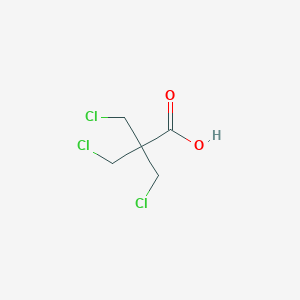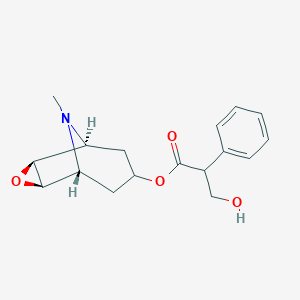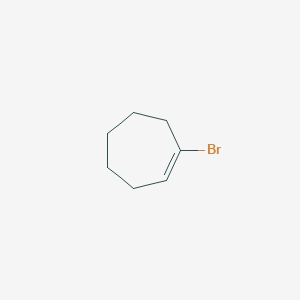
3-Chloro-2,2-bis(chloromethyl)propanoic acid
Overview
Description
“3-Chloro-2,2-bis(chloromethyl)propanoic acid” is a chemical compound with the molecular formula C5H7Cl3O2 . It is also known by its IUPAC name, 3-chloro-2,2-bis(chloromethyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,2-bis(chloromethyl)propanoic acid consists of 5 carbon atoms, 7 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 203.951163 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2,2-bis(chloromethyl)propanoic acid include a molecular weight of 205.46 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 262.7±35.0 °C at 760 mmHg, and a flash point of 112.7±25.9 °C . The compound has 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 4 freely rotating bonds .Scientific Research Applications
Crystal Structures and Phase Transitions
This compound has been studied for its crystal structures and phase transitions . The crystal structure of 3-chloro-2,2-bis(chloromethyl)propionic acid-1 was determined from single crystal data . The compound crystallizes in the acentric monoclinic space group P21 . Two molecules are interconnected by hydrogen bridges to form dimers .
Thermal Analysis
Thermal analysis and temperature dependent X-ray and IR-measurements gave no indication of a phase transition in the range 150 K < T < 384 K . This makes it a valuable compound in the study of thermal properties of materials .
Order-Disorder Phase Transitions
The compound has been investigated for order-disorder phase transitions in molecular crystals . These transitions are often closely connected with a rather compact form of the molecules .
Infrared Spectroscopy
Infrared spectroscopy has been used to reveal the conformation of the molecule . This can provide valuable information about the structure and behavior of the compound .
Pharmacokinetics
The compound has been studied for its pharmacokinetic properties . This includes its absorption, distribution, metabolism, and excretion .
Water Solubility
The water solubility of the compound has been studied . This is important in determining its behavior in biological systems and the environment .
Medicinal Chemistry
The compound has been studied in the field of medicinal chemistry . This includes its druglikeness, lipophilicity, and bioavailability .
Synthesis Pathways
The compound has been used in the synthesis of other compounds . For example, it has been used in the synthesis of 2,11-bis (methylidene)spermine, an inhibitor of spermine oxidase . It has also been used in the intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol .
Safety and Hazards
properties
IUPAC Name |
3-chloro-2,2-bis(chloromethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRNKIGGASXJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(CCl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293405 | |
| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
CAS RN |
17831-70-8 | |
| Record name | 17831-70-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
